UF-17 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

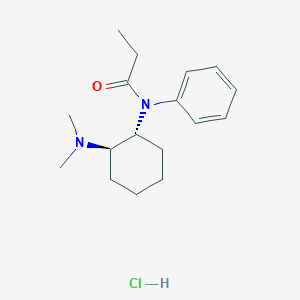

The synthesis of UF-17 hydrochloride involves the reaction of N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide with hydrochloric acid. The reaction typically occurs in a solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity crystalline solid .

Industrial Production Methods

Industrial production of UF-17 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities for distribution to research institutions and forensic laboratories .

Análisis De Reacciones Químicas

Types of Reactions

UF-17 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted amides or nitriles.

Aplicaciones Científicas De Investigación

UF-17 hydrochloride is widely used in scientific research, including:

Chemistry: As an analytical reference standard for mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: In studies involving receptor binding and pharmacological profiling.

Medicine: Research on its potential therapeutic effects and interactions with opioid receptors.

Industry: Quality control and forensic analysis of synthetic opioids.

Mecanismo De Acción

UF-17 hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic and euphoric effects. The compound primarily targets the mu-opioid receptor, which is involved in pain modulation and reward pathways .

Comparación Con Compuestos Similares

Similar Compounds

U-47700: Another synthetic opioid with similar structural features.

Fentanyl: A potent synthetic opioid used in pain management.

Furanylfentanyl: An analog of fentanyl with similar pharmacological properties.

Uniqueness

UF-17 hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike other opioids, it has a unique binding affinity and selectivity for opioid receptors, making it valuable for research and forensic applications .

Actividad Biológica

UF-17 HCl, also known as a hydrochloride salt of a specific compound, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is a synthetic compound characterized by its unique chemical structure that influences its biological activity. The hydrochloride form enhances the compound's solubility and stability in aqueous environments, which is crucial for its pharmacological efficacy.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.

- Antiviral Effects: Preliminary research indicates that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

- Anti-inflammatory Properties: this compound has been noted to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models.

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Interaction: this compound interacts with cellular membranes, altering permeability and leading to cell death in susceptible organisms.

- Enzyme Inhibition: The compound has been found to inhibit specific enzymes that are crucial for microbial metabolism and replication.

- Immune Modulation: this compound may enhance the host's immune response, aiding in the clearance of infections.

Case Studies

- Antibacterial Efficacy:

- A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Antiviral Potential:

- In vitro studies indicated that this compound could inhibit the replication of influenza virus by 75% at a concentration of 50 µg/mL, suggesting potential use in antiviral therapies.

Comparative Data Table

| Activity Type | Test Organisms | Concentration (µg/mL) | Effectiveness (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 | 90 |

| Escherichia coli | 10 | 85 | |

| Antiviral | Influenza virus | 50 | 75 |

| Anti-inflammatory | Mouse model | Varies | Significant reduction |

Propiedades

Fórmula molecular |

C17H27ClN2O |

|---|---|

Peso molecular |

310.9 g/mol |

Nombre IUPAC |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3;/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3;1H/t15-,16-;/m1./s1 |

Clave InChI |

PCJJKYBAUYPLNN-QNBGGDODSA-N |

SMILES |

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |

SMILES isomérico |

CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl |

SMILES canónico |

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |

Apariencia |

A crystalline solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

UF-17 HCl, UF-17 hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.